molecular formula C25H32O6 B15130594 5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B15130594
M. Wt: 428.5 g/mol
InChI Key: ZQUNZJJQCGDTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by its multiple hydroxyl groups and prenylated side chains, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves several steps, including the formation of the chromenone core and subsequent functionalization with hydroxyl and prenyl groups. Common synthetic routes may include:

    Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Prenylation: The addition of prenyl groups is typically carried out using prenyl bromide or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. These may include:

    Antioxidant Activity: Scavenging of free radicals and reactive oxygen species.

    Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.

    Anticancer Activity: Induction of apoptosis and inhibition of cancer cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isomucronulatol: A flavonoid with similar hydroxyl and prenyl groups.

    Naringenin: A flavonoid with a similar chromenone core but different substituents.

    Quercetin: A well-known flavonoid with multiple hydroxyl groups but lacking prenylation.

Uniqueness

5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of hydroxyl and prenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C25H32O6/c1-13(2)5-7-17-21(28)11-22-23(24(17)29)25(30)18(12-31-22)15-6-8-19(26)16(9-15)10-20(27)14(3)4/h5-6,8-9,12,17,20-24,26-29H,3,7,10-11H2,1-2,4H3

InChI Key

ZQUNZJJQCGDTNT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)CC(C(=C)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.